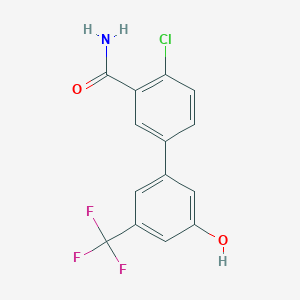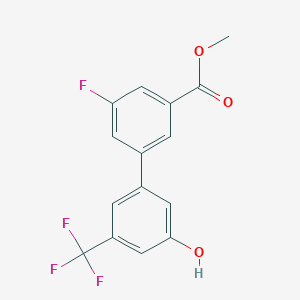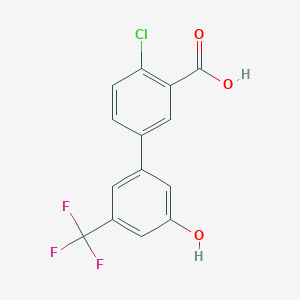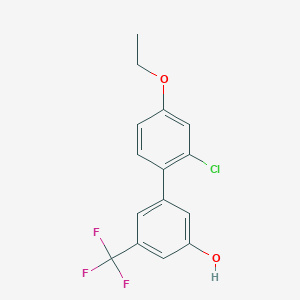
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) is a compound of interest due to its potential applications in a variety of scientific research fields. It is a small molecule that can be synthesized in the laboratory and is used as a reagent in various biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) is not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes due to its ability to bind to the active site of the enzyme. Additionally, it may act as an allosteric modulator of certain proteins due to its ability to bind to the regulatory sites of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) are not fully understood. However, it has been observed to have an inhibitory effect on certain enzymes, including cytochrome P450 enzymes, as well as a modulatory effect on certain proteins. Additionally, it has been observed to have an inhibitory effect on certain biochemical pathways, such as the phospholipase A2 pathway.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize in the laboratory. Additionally, it is a small molecule, which makes it easy to handle and work with in the laboratory. However, there are some limitations to its use in laboratory experiments. It is not very stable, and it can decompose over time. Additionally, it can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Future Directions
The potential future directions of research involving 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) include the development of more efficient synthesis methods, the investigation of its effects on other biochemical pathways, the development of new applications for its use in scientific research, and the study of its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of this compound on cellular processes, such as cell proliferation, differentiation, and apoptosis. Finally, further research could be conducted to investigate the potential toxicological effects of this compound.
Synthesis Methods
The synthesis of 5-(3-carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) can be achieved through a series of reactions. The first step involves the reaction of 4-chlorophenol with 3-chloro-2-hydroxypropyltrimethylammonium chloride to form 4-chloro-3-chloro-2-hydroxypropyltrimethylammonium chloride. The second step involves the reaction of 4-chloro-3-chloro-2-hydroxypropyltrimethylammonium chloride with 3-chloro-2-hydroxypropyltrimethyl-ammonium chloride to form 5-(3-carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%).
Scientific Research Applications
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol (95%) is widely used in scientific research due to its potential applications in a variety of fields. It has been used in studies related to the synthesis of drugs, the synthesis of polymers, the synthesis of peptides, and the study of biochemical and physiological processes. Additionally, it has been used in the study of enzyme kinetics, the study of protein-protein interactions, and the study of signal transduction pathways.
properties
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O4/c15-12-2-1-7(5-11(12)13(20)21)8-3-9(19)6-10(4-8)22-14(16,17)18/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFAFZBOPHUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686731 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261984-90-0 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)












